[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
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Overview
Description
[(4S,6S)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of fluorine atoms
Preparation Methods
The synthesis of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds such as:
7-oxabicyclo[4.1.0]heptane: This compound has a similar bicyclic structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
dispiro[2.0.24.13]heptan-7-ylmethanol:
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C8H10F2O |
---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m1/s1 |
InChI Key |
QIELUBATFLDOKK-VDTYLAMSSA-N |
Isomeric SMILES |
C1CC12[C@]3(C2(F)F)C[C@@H]3CO |
Canonical SMILES |
C1CC12C3(C2(F)F)CC3CO |
Origin of Product |
United States |
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